4-Ethyl-2-((trifluoromethyl)thio)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-((trifluoromethyl)thio)benzonitrile is an organic compound characterized by the presence of an ethyl group, a trifluoromethylthio group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of trifluoromethanesulfanylamide with 2-alkynylbenzenesulfonamide under mild conditions . This reaction proceeds efficiently to yield the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-((trifluoromethyl)thio)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, typically under basic or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the trifluoromethylthio group.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-((trifluoromethyl)thio)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-((trifluoromethyl)thio)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Ethylthio)-2-(trifluoromethyl)benzonitrile: Similar structure but with an ethylthio group instead of an ethyl group.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Contains an isothiocyanato group instead of an ethyl group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Features an iodo group in place of the ethyl group.
Uniqueness
4-Ethyl-2-((trifluoromethyl)thio)benzonitrile is unique due to the presence of both an ethyl group and a trifluoromethylthio group, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C10H8F3NS |
---|---|
Molekulargewicht |
231.24 g/mol |
IUPAC-Name |
4-ethyl-2-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C10H8F3NS/c1-2-7-3-4-8(6-14)9(5-7)15-10(11,12)13/h3-5H,2H2,1H3 |
InChI-Schlüssel |
QIEIQTDWUIPZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C#N)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.